5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole
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Overview
Description
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole is a substituted benzimidazole compound. It is known for its role as a proton pump inhibitor, which reduces gastric acid secretion. This compound is widely used in the treatment and prevention of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and infections caused by Helicobacter pylori .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a model compound for studying proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in the treatment of gastric acid-related disorders and studied for potential new therapeutic applications.
Industry: Employed in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The compound binds covalently to the thiol groups of the enzyme, resulting in prolonged inhibition .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar structure and mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: A structurally related compound with a similar therapeutic use.
Uniqueness
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual methoxy groups and dimethylpyridinyl moiety contribute to its potency and selectivity as a proton pump inhibitor .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3O2/c1-9-8-17-14(10(2)15(9)21-4)16-18-12-6-5-11(20-3)7-13(12)19-16/h5-8H,1-4H3,(H,18,19) |
InChI Key |
DBOFINXREZPYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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